Cas no 773108-20-6 (2-{4-(4-methylphenyl)methoxyphenyl}acetic acid)

773108-20-6 structure
Nome do Produto:2-{4-(4-methylphenyl)methoxyphenyl}acetic acid
2-{4-(4-methylphenyl)methoxyphenyl}acetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneacetic acid, 4-[(4-methylphenyl)methoxy]-
- 2-(4-((4-Methylbenzyl)oxy)phenyl)acetic acid
- 2-{4-(4-methylphenyl)methoxyphenyl}acetic acid
-
- Inchi: 1S/C16H16O3/c1-12-2-4-14(5-3-12)11-19-15-8-6-13(7-9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
- Chave InChI: ZYWKUYQAAJZPBB-UHFFFAOYSA-N
- SMILES: C1(CC(O)=O)=CC=C(OCC2=CC=C(C)C=C2)C=C1
2-{4-(4-methylphenyl)methoxyphenyl}acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-112271-0.05g |
2-{4-[(4-methylphenyl)methoxy]phenyl}acetic acid |
773108-20-6 | 95% | 0.05g |
$94.0 | 2023-10-26 | |
Enamine | EN300-112271-1.0g |
2-{4-[(4-methylphenyl)methoxy]phenyl}acetic acid |
773108-20-6 | 1g |
$499.0 | 2023-06-09 | ||
Enamine | EN300-112271-0.5g |
2-{4-[(4-methylphenyl)methoxy]phenyl}acetic acid |
773108-20-6 | 95% | 0.5g |
$374.0 | 2023-10-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00972183-5g |
2-{4-[(4-methylphenyl)methoxy]phenyl}acetic acid |
773108-20-6 | 95% | 5g |
¥7931.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416409-250mg |
2-(4-((4-Methylbenzyl)oxy)phenyl)acetic acid |
773108-20-6 | 95% | 250mg |
¥4680.00 | 2024-07-28 | |
Ambeed | A1018973-1g |
2-{4-[(4-methylphenyl)methoxy]phenyl}acetic acid |
773108-20-6 | 95% | 1g |
$398.0 | 2024-04-17 | |
Enamine | EN300-112271-0.1g |
2-{4-[(4-methylphenyl)methoxy]phenyl}acetic acid |
773108-20-6 | 95% | 0.1g |
$140.0 | 2023-10-26 | |
Enamine | EN300-112271-0.25g |
2-{4-[(4-methylphenyl)methoxy]phenyl}acetic acid |
773108-20-6 | 95% | 0.25g |
$200.0 | 2023-10-26 | |
Enamine | EN300-112271-10.0g |
2-{4-[(4-methylphenyl)methoxy]phenyl}acetic acid |
773108-20-6 | 10g |
$2146.0 | 2023-06-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416409-50mg |
2-(4-((4-Methylbenzyl)oxy)phenyl)acetic acid |
773108-20-6 | 95% | 50mg |
¥2030.00 | 2024-07-28 |
2-{4-(4-methylphenyl)methoxyphenyl}acetic acid Literatura Relacionada
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
773108-20-6 (2-{4-(4-methylphenyl)methoxyphenyl}acetic acid) Produtos relacionados
- 2138125-41-2(N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]cyclopropanecarboxamide)
- 1803566-44-0(2-chloro-4-(dichloromethyl)pyrimidine)
- 10158-72-2(2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid)
- 15817-47-7((3,4-Dimethylphenyl)(2-furyl)methanone)
- 24957-96-8(8-bromo-2-methyl-9H-purin-6-amine)
- 86801-04-9(3-Acetylphenylthiourea)
- 1429418-75-6(4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole)
- 1368524-19-9(1-(3-chloro-4-methylphenyl)-2-(methylamino)ethan-1-one)
- 2308185-44-4(3,6-dichloro-N-({2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide)
- 79349-53-4(7-Amino-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester Hydrochloride)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:773108-20-6)2-{4-(4-methylphenyl)methoxyphenyl}acetic acid

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):358.0/1040.0